molecular formula C11H12N2 B1580717 4-(1H-Pyrrol-1-YL)benzylamine CAS No. 465514-27-6

4-(1H-Pyrrol-1-YL)benzylamine

Cat. No. B1580717
M. Wt: 172.23 g/mol
InChI Key: FGXCYGHFHAVYTE-UHFFFAOYSA-N
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Description

“4-(1H-Pyrrol-1-YL)benzylamine” is a chemical compound with the molecular formula C11H12N2 . It has an average mass of 172.226 Da and a monoisotopic mass of 172.100052 Da . It is also known by other names such as “(1-4-Aminomethylphenyl)pyrrole” and “1-[4-(1H-Pyrrol-1-yl)phenyl]methanamine” among others .


Synthesis Analysis

The synthesis of “4-(1H-Pyrrol-1-YL)benzylamine” and its corresponding polymer was successfully achieved via electrochemical polymerization . A novel series of 4-pyrrol-1-yl benzoic acid hydrazide analogs, some derived 5-substituted-2-thiol-1,3,4-oxadiazoles, 5-substituted-4-amino-1,2,4-triazolin-3-thione and 2,5-dimethyl pyrroles have been synthesized in good yields .


Molecular Structure Analysis

The molecular structure of “4-(1H-Pyrrol-1-YL)benzylamine” consists of a phenyl ring attached to a pyrrole ring via a methylene bridge . The molecule has two hydrogen bond acceptors and two hydrogen bond donors . The freely rotating bonds count is 2 .


Physical And Chemical Properties Analysis

“4-(1H-Pyrrol-1-YL)benzylamine” has a density of 1.1±0.1 g/cm3 . Its boiling point is 304.6±25.0 °C at 760 mmHg . The compound has a molar refractivity of 54.0±0.5 cm3 . It has a polar surface area of 31 Å2 and a molar volume of 160.1±7.0 cm3 .

Scientific Research Applications

Organic Synthesis

  • Regiospecific Synthesis of Polysubstituted Pyrroles : A study by Shen et al. (2013) introduced a "one-pot" synthesis method for polysubstituted pyrroles from benzylamines and ynones under metal-free conditions. This process highlights the role of benzylamines in facilitating Michael addition reactions and intramolecular condensation, offering high regioselectivity and efficiency, along with being environmentally friendly (Shen, Cheng, & Cui, 2013).

Catalysis

  • Intramolecular Hydroamination of Unactivated Olefins : Bender and Widenhoefer (2005) demonstrated the catalytic use of a platinum compound for the intramolecular hydroamination of gamma- and delta-amino olefins, including benzylamine derivatives, to form pyrrolidine derivatives. This process exhibited excellent functional group compatibility and low moisture sensitivity, underscoring the versatility of benzylamines in catalytic transformations (Bender & Widenhoefer, 2005).

Material Science

  • Electrochemical Properties and Applications : Research by Yildiz et al. (2008) on the electrochemical polymerization of a monomer related to benzylamine derivatives highlighted the potential of such compounds in developing materials for optoelectronic applications, including light-emitting diodes and electrochromic devices. The study emphasized the significance of these derivatives in creating materials with desirable electronic and optical properties (Yildiz et al., 2008).

Pharmacological Relevance

  • Potential in Drug Discovery : Although the specific application of 4-(1H-Pyrrol-1-yl)benzylamine in pharmacology was not directly found, related research by Tran et al. (2007) on benzylamine and pyridinemethylamine derivatives as selective antagonists of the melanocortin-4 receptor hints at the potential pharmacological relevance of benzylamine derivatives. These compounds demonstrated efficacy in a murine cachexia model, suggesting that similar structures could have therapeutic applications (Tran et al., 2007).

Safety And Hazards

The safety data sheet for a similar compound, “4-(1H-Pyrrol-1-yl)benzoic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-pyrrol-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-8H,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXCYGHFHAVYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353065
Record name 4-(1H-PYRROL-1-YL)BENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Pyrrol-1-YL)benzylamine

CAS RN

465514-27-6
Record name 4-(1H-PYRROL-1-YL)BENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Pyrrol-1-ylphenyl)methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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